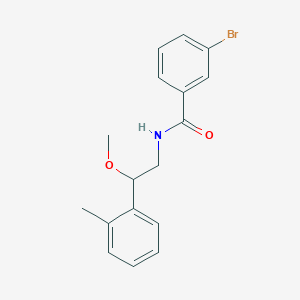![molecular formula C29H24FN3O2S B2756240 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone CAS No. 895640-11-6](/img/structure/B2756240.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C29H24FN3O2S and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Theoretical Analysis
Compounds with structures related to the one you've mentioned have been synthesized through various chemical reactions and their properties have been theoretically analyzed using techniques such as Density Functional Theory (DFT) and natural bond orbital (NBO) analysis. For instance, the synthesis of derivatives of heteroannulated chromones and quinolines has been reported, where these compounds were evaluated for their equilibrium geometry, electronic structure, and nonlinear optical properties (NLO) through DFT calculations. These studies contribute to a deeper understanding of the molecular properties that could influence their application in fields like material science and drug design (Halim & Ibrahim, 2017).
Heterocyclic Chemistry
Research into the synthesis of novel heterocyclic systems derived from quinoline-based precursors has been extensive. These efforts aim to create diverse heterocyclic compounds that could have potential applications in pharmaceuticals and agrochemicals. For example, studies have reported the synthesis of various quinoline-based heterocyclic systems, exploring their potential biological activities against pathogens like the IBD virus, highlighting their importance in medicinal chemistry (Kaddah et al., 2021).
Material Science Applications
Compounds similar to the one mentioned are also being explored for their potential applications in materials science, particularly in the development of new fluorescent materials and catalysts. The synthesis of functionalized heterocyclic compounds and their evaluation for properties such as fluorescence and catalytic activity could open new avenues in the development of advanced materials for various technological applications.
Biological and Medicinal Applications
Several studies focus on the synthesis of quinoline and chromene derivatives for their potential biological activities, including antimicrobial, antitubercular, and antioxidant properties. These compounds are evaluated in vitro for their effectiveness against various bacterial and fungal strains, as well as their potential as anti-diabetic agents through molecular docking studies. The exploration of these compounds' biological activities is crucial for the development of new therapeutic agents (Chitra et al., 2011).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O2S/c1-18-8-13-25-21(15-18)16-23-28(35-25)31-27(20-9-11-22(30)12-10-20)32-29(23)36-17-26(34)33-14-4-6-19-5-2-3-7-24(19)33/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZDZMGDXYMBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N5CCCC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

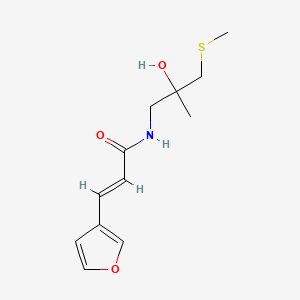
![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)


![N-[(2R,3R)-1-Methyl-2-(2-methylpyrazol-3-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2756163.png)
![2-[(4-Chloroanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2756164.png)

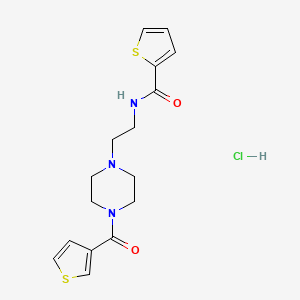
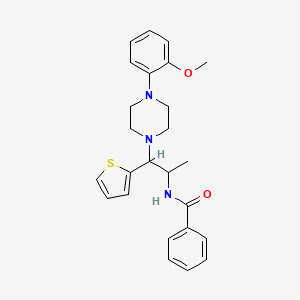
![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2756170.png)
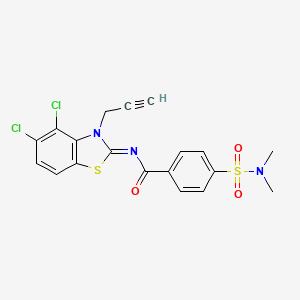

![4-Amino-N-[3-(dimethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2756178.png)
